![molecular formula C20H22N2O3 B5587070 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5587070.png)
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-4-ol
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Description
This compound is a chemical entity that belongs to a class of organic compounds characterized by the presence of a benzoxazepine and tetrahydroisoquinoline moiety. These compounds are of interest due to their complex structure and potential for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of compounds similar to "2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-4-ol" often involves palladium-catalyzed sequential ortho alkylation/vinylation combined with Aza-Michael addition reactions (Ferraccioli, Carenzi, & Catellani, 2004). Another method includes the condensation of substituted aryl aldehydes with specific acetamido acetic acids in the presence of catalysts to form derivatives with antimicrobial activity (Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of related benzazepine derivatives has been elucidated through X-ray structural analysis, establishing the configuration of various substituents around the tetrahydro-1H-3-benzazepine core (Soldatenkov et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including but not limited to, Stevens rearrangement, cyclization, and photoaddition reactions, which lead to the formation of complex structures with diverse biological activities (Suginome et al., 1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18-13-22(12-15-5-1-3-7-17(15)18)20(24)14-21-9-10-25-19-8-4-2-6-16(19)11-21/h1-8,18,23H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMRURXPZRVPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1CC(=O)N3CC(C4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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